molecular formula C9H8Cl2O2 B3387266 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone CAS No. 79881-25-7

2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone

Cat. No.: B3387266
CAS No.: 79881-25-7
M. Wt: 219.06 g/mol
InChI Key: MDRXXAAPROLVKD-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring, making it a chlorinated aromatic ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone typically involves the following steps:

  • Chlorination: The starting material, 3-chloro-4-methoxybenzene, undergoes chlorination to introduce the second chlorine atom.

  • Ketone Formation: The chlorinated benzene derivative is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reactors to handle the chemical reactions efficiently. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: The chlorine atoms and the methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-chloro-1-(3-chloro-4-methoxyphenyl)ethanoic acid.

  • Reduction: Formation of 2-chloro-1-(3-chloro-4-methoxyphenyl)ethanol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of chlorinated aromatic compounds in biological systems.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the biological system and the specific application.

Comparison with Similar Compounds

2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone is similar to other chlorinated aromatic ketones, such as 2-chloro-1-(4-methoxyphenyl)ethanone and 2-chloro-1-(3,4-dichlorophenyl)ethanone. its unique combination of chlorine atoms and the methoxy group on the benzene ring gives it distinct chemical properties and potential applications. These differences can influence its reactivity, biological activity, and industrial uses.

Properties

IUPAC Name

2-chloro-1-(3-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRXXAAPROLVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407049
Record name 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79881-25-7
Record name 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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